
6-Beta-Hydroxy-19-Norandrostenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Beta-Hydroxy-19-Norandrostenedione is a synthetic steroidal compound derived from norandrostenedione It is known for its unique structural modifications, which confer distinct biochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Beta-Hydroxy-19-Norandrostenedione typically involves the hydroxylation of norandrostenedione. One common method includes microbial biotransformation using specific strains of fungi, such as Cunninghamella blakesleeana, which can hydroxylate the steroid at the 6-beta position . Another approach involves chemical synthesis, where norandrostenedione is subjected to hydroxylation using reagents like osmium tetroxide or selenium dioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and eco-friendliness. Large-scale fermentation using genetically engineered microorganisms can produce the compound in significant quantities. The process involves optimizing the growth conditions and substrate concentrations to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Beta-Hydroxy-19-Norandrostenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming norandrostenedione.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 6-keto-19-norandrostenedione.
Reduction: Conversion to 19-norandrostenedione.
Substitution: Formation of 6-halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Beta-Hydroxy-19-Norandrostenedione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of performance-enhancing drugs and supplements
Wirkmechanismus
The mechanism of action of 6-Beta-Hydroxy-19-Norandrostenedione involves its interaction with androgen receptors. The compound binds to these receptors with high selectivity, leading to the activation of specific gene expression pathways. This interaction can result in anabolic effects, such as increased muscle mass and strength. Additionally, the compound can be metabolized to 19-nortestosterone, which further contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
19-Norandrostenedione: A precursor to 6-Beta-Hydroxy-19-Norandrostenedione, known for its anabolic properties.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6-beta position, which alters its interaction with androgen receptors and metabolic pathways. This modification can enhance its selectivity and potency compared to other similar compounds .
Eigenschaften
IUPAC Name |
6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJIQPGVYHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
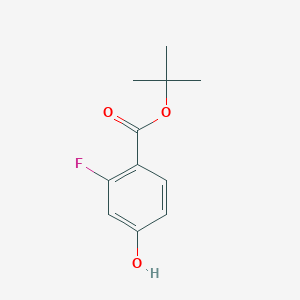
![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)
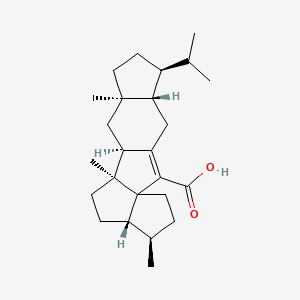

![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)
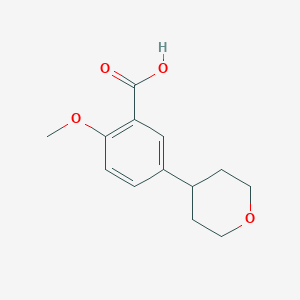
![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
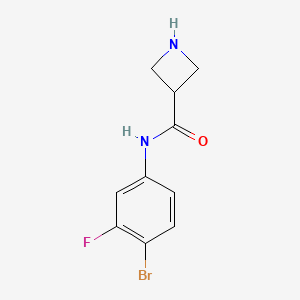
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)
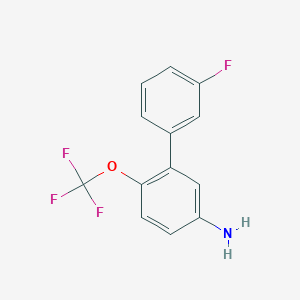
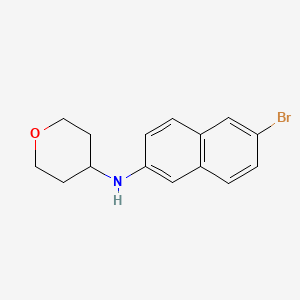
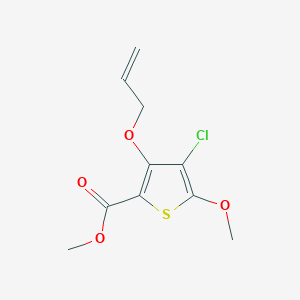
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)
